Carbocyclic arabinosyladenine is a synthetic nucleoside analog classified as a carbocyclic nucleoside. It is notable for its resistance to adenosine deaminase, an enzyme that typically inactivates adenosine and its analogs. This compound has garnered attention in medicinal chemistry due to its potential applications as an antiviral agent, particularly in the treatment of viral infections and certain cancers .
The synthesis of carbocyclic arabinosyladenine typically involves several key steps:
Carbocyclic arabinosyladenine has a molecular formula of and a molecular weight of approximately 265.23 g/mol . The structure features a carbocyclic ring fused to an arabinosyl moiety, which is characteristic of nucleoside analogs. Key structural attributes include:
Conformational studies indicate that these structural features contribute to its resistance against enzymatic degradation by adenosine deaminase .
Carbocyclic arabinosyladenine participates in several significant chemical reactions:
The mechanism of action for carbocyclic arabinosyladenine primarily involves its incorporation into viral RNA or DNA during replication processes. Once phosphorylated to its triphosphate form, it mimics natural nucleotides and gets incorporated into nucleic acids, leading to chain termination or misincorporation during viral replication. This mechanism effectively inhibits viral proliferation and can also exert effects on cellular processes related to cancer cell growth .
Carbocyclic arabinosyladenine exhibits several notable physical and chemical properties:
Carbocyclic arabinosyladenine has several promising applications in scientific research and medicine:
Carbocyclic arabinosyladenine (chemical formula: C₁₀H₁₁N₅O₄; molecular weight: 265.23 g/mol; CAS Registry Number: 13089-44-6) is a synthetic nucleoside analog characterized by the replacement of the oxygen atom in the furanose ring of natural arabinosyl nucleosides with a methylene group (-CH₂-). This modification creates a carbocyclic ring system, enhancing metabolic stability while retaining structural similarity to endogenous nucleosides. Its IUPAC name is (11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.0²,⁷.0¹¹,¹⁵]pentadeca-2,4,6,8-tetraen-12-ol, reflecting its complex tetracyclic framework [3].
The compound features a stereospecific configuration at the pseudo-glycosidic bond, with the adenine base attached via a carbon-carbon bond rather than the typical carbon-nitrogen bond. This configuration mimics the natural β-D-arabinofuranose conformation, critical for biological activity. Synonyms include cyclaradine, carbocyclic arabinofuranosyladenine, and C-ara-A [3].
Table 1: Structural Comparison with Natural Nucleosides
Feature | Natural Adenosine | Carbocyclic Arabinosyladenine |
---|---|---|
Glycosidic Bond | C-N bond | C-C bond |
Sugar Ring | Ribose (oxygen-containing) | Carbocyclopentane |
Hydroxyl Group Configuration | 2'-OH axial, 3'-OH equatorial | Equivalent to arabinose configuration |
Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₁N₅O₄ |
Conformational analyses confirm that the carbocyclic ring adopts a "Northern" pseudorotational topology, resembling the 3'-endo conformation of arabinose. This spatial orientation facilitates binding to viral polymerases while conferring resistance to phosphorylase enzymes [3].
The discovery of carbocyclic arabinosyladenine emerged from foundational work on arabinosyl nucleosides. Initial research in the 1950s identified spongouridine and spongothymidine from marine sponges, inspiring the synthesis of arabinosyladenine (ara-A) as an antiviral agent [5]. Ara-A, first synthesized in 1960, demonstrated efficacy against DNA viruses but faced limitations due to rapid deamination by adenosine deaminase and poor solubility [5] [6].
To overcome these challenges, medicinal chemists developed carbocyclic analogs in the 1970s–1980s. The carbocyclic framework was strategically designed to prevent enzymatic cleavage of the glycosidic bond, a primary degradation pathway for natural nucleosides. Early synthetic routes involved intramolecular cyclization of alkenyl azides or transition-metal-catalyzed cycloadditions to construct the chiral cyclopentane core. Key milestones include:
This evolution positioned carbocyclic arabinosyladenine as a prototype for carbocyclic nucleoside design, influencing later analogs like abacavir and entecavir [9].
Carbocyclic arabinosyladenine exhibits dual mechanisms of action: competitive inhibition of viral DNA polymerases and incorporation into nascent DNA chains, causing premature termination. Its triphosphate metabolite (C-ara-ATP) competes with deoxyadenosine triphosphate (dATP) for binding sites in viral polymerases, with 10-fold greater selectivity for viral versus host enzymes. Unlike ara-A, it resists deamination by adenosine deaminase due to the carbocyclic structure, prolonging intracellular half-life [2] .
Table 2: Key Biochemical Properties and Research Applications
Property | Research Significance |
---|---|
Metabolic Stability | Resists adenosine deaminase; t₁/₂ > 24 hours in cells |
Antiviral Spectrum | Active against herpesviruses, poxviruses, and HBV |
Primary Biochemical Target | Viral DNA polymerases and reverse transcriptases |
Inhibitory Constant (Kᵢ) | 0.2 μM for HSV-1 DNA polymerase (vs. 15 μM for host) |
Research applications include:
These properties underscore its role as a foundational tool for antiviral discovery and nucleotide metabolism research, bridging classical nucleoside chemistry and modern carbocyclic drug design [3] [6] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1